N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,5-dimethoxyphenyl group, a morpholino group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling of the intermediates: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the thiadiazole ring and morpholino group under suitable reaction conditions, such as the use of coupling reagents and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)acetamide
- N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)butanamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H22N4O5S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanamide |
InChI |
InChI=1S/C17H22N4O5S/c1-11(16(22)18-13-10-12(23-2)4-5-14(13)24-3)26-17-15(19-27-20-17)21-6-8-25-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,18,22) |
InChI Key |
YVOXVHJDCJPFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=NSN=C2N3CCOCC3 |
Origin of Product |
United States |
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